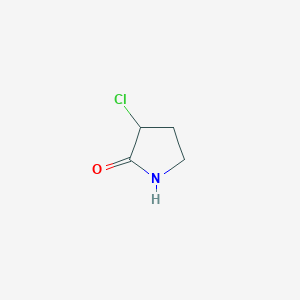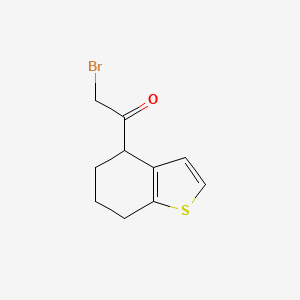
3-Chloropyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloropyrrolidin-2-one is a chemical compound with the molecular formula C4H6ClNO. It is a derivative of pyrrolidin-2-one, where a chlorine atom is substituted at the third position of the pyrrolidine ring.
生化分析
Biochemical Properties
Pyrrolidinones, a class of compounds to which 3-Chloropyrrolidin-2-one belongs, are known to be versatile lead compounds for designing powerful bioactive agents . They are among the most essential heterocyclic pharmacophores inducing prominent pharmaceutical effects .
Molecular Mechanism
It is known that pyrrolidinones can interact with various biomolecules, potentially influencing their function
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been reported in the literature. Dosage effects are a critical aspect of pharmacological studies, as they can reveal important information about the efficacy, toxicity, and therapeutic window of a compound .
Metabolic Pathways
The specific metabolic pathways involving this compound are not currently known. Understanding the metabolic pathways of a compound is crucial, as it can reveal how the compound is processed in the body and how it interacts with various enzymes and cofactors .
Transport and Distribution
The transport and distribution of this compound within cells and tissues have not been specifically studied. Understanding how a compound is transported and distributed is essential for understanding its pharmacokinetics and pharmacodynamics .
Subcellular Localization
Understanding the subcellular localization of a compound can provide insights into its function and potential roles within the cell .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloropyrrolidin-2-one can be achieved through several methods. One common approach involves the chlorination of pyrrolidin-2-one using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions . Another method includes the ring contraction and deformylative functionalization of piperidine derivatives, which involves a cascade reaction mechanism .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination processes, where pyrrolidin-2-one is treated with chlorinating agents in the presence of catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products .
化学反应分析
Types of Reactions: 3-Chloropyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to pyrrolidin-2-one.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Pyrrolidin-2-one.
Substitution: Various substituted pyrrolidin-2-one derivatives.
科学研究应用
3-Chloropyrrolidin-2-one has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3-Chloropyrrolidin-2-one involves its interaction with various molecular targets. The chlorine atom at the third position enhances its reactivity, allowing it to participate in nucleophilic substitution and other reactions. The compound can modulate biological pathways by interacting with enzymes and receptors, influencing cellular processes .
相似化合物的比较
Pyrrolidin-2-one: The parent compound without the chlorine substitution.
3-Iodopyrrolidin-2-one: A similar compound with an iodine atom instead of chlorine.
N-Methylpyrrolidin-2-one: A derivative with a methyl group on the nitrogen atom.
Uniqueness: 3-Chloropyrrolidin-2-one is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity.
属性
IUPAC Name |
3-chloropyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClNO/c5-3-1-2-6-4(3)7/h3H,1-2H2,(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVMVQJOLWEKJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99382-19-1 |
Source


|
| Record name | 3-chloropyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(pyridin-2-yl)methyl]ethanediamide](/img/structure/B2620176.png)
![7-[(1-Cyclobutylaziridin-2-yl)methoxy]-1,2,3,5-tetrahydro-3-benzazepin-4-one](/img/structure/B2620177.png)


![3-(AZEPANE-1-SULFONYL)-4-METHYL-N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE](/img/structure/B2620185.png)
![2-Chloro-N-[2-(pyrazol-1-ylmethyl)pyridin-4-yl]propanamide](/img/structure/B2620187.png)
![methyl 3-ethyl-5-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B2620188.png)



![methyl 4-{[(2Z)-7-hydroxy-3-(pyridin-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2620192.png)

![4-Chlorophenyl 2-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)phenyl sulfide](/img/structure/B2620195.png)
![3-(2-ethoxyethyl)-9-(3-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2620196.png)
